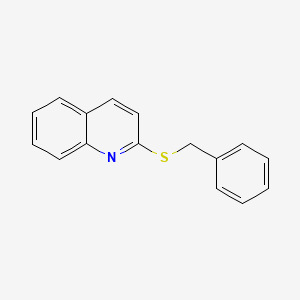

2-(Benzylthio)quinoline

Descripción general

Descripción

2-(Benzylthio)quinoline is an organic compound with the molecular formula C16H13NS. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline ring system substituted with a benzylthio group at the 2-position, making it a unique and valuable molecule for various scientific research and industrial applications .

Mecanismo De Acción

Target of Action

The primary targets of 2-(Benzylthio)quinoline are bacterial enzymes of the class II topoisomerase family, namely gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them ideal targets for antibacterial agents .

Mode of Action

This compound acts by converting its targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This conversion is achieved by forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling .

Biochemical Pathways

The action of this compound affects the kynurenine pathway of tryptophan catabolism leading to the de novo synthesis of nicotinamide adenine dinucleotide (NAD+) . As a precursor for NAD+, this compound can direct a portion of tryptophan catabolism toward replenishing cellular NAD+ levels in response to inflammation and infection .

Pharmacokinetics

The pharmacokinetics of this compound, like other quinolones, involves absorption, distribution, metabolism, and excretion (ADME). Quinolones are known for their high bioavailability, excellent tissue penetration, and relative low toxicity . .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth. By disrupting the function of gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, leading to cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylthio)quinoline typically involves the reaction of quinoline with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the benzylthiol, followed by nucleophilic substitution at the 2-position of the quinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Benzylthio)quinoline undergoes various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Various electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Tetrahydroquinoline derivatives

Substitution: Functionalized quinoline derivatives

Aplicaciones Científicas De Investigación

2-(Benzylthio)quinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

- 2-(Benzylthio)aniline

- 2-(Benzylthio)acetophenone

- 2-(Benzylthio)acetamide

Comparison: 2-(Benzylthio)quinoline is unique due to its quinoline ring system, which imparts distinct chemical and biological properties compared to other benzylthio-substituted compounds. The presence of the quinoline ring enhances its potential as a pharmacophore, making it more versatile in drug discovery and development .

Actividad Biológica

2-(Benzylthio)quinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C13H11NS and a molecular weight of 213.3 g/mol. The compound features a quinoline ring system with a benzylthio substituent, which is believed to enhance its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. In vitro studies have shown that derivatives of this compound can inhibit the growth of both drug-susceptible and drug-resistant strains of M. tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.3 µM .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µM) | Reference |

|---|---|---|---|

| This compound | M. tuberculosis | 0.3 | |

| 2-(Benzylthio)-1H-benzo[d]imidazole | M. tuberculosis | 0.5 | |

| Other derivatives | Various pathogens | Varies |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties, particularly as an inhibitor of the Bcl-2 protein, which plays a critical role in cancer cell survival. Studies have demonstrated that quinoline derivatives can effectively interfere with Bcl-2–Bim peptide binding, leading to apoptosis in cancer cells .

Case Study: Bcl-2 Inhibition

In a study focusing on quinoline-based heterocycles, compound 6i exhibited potent inhibitory activity against Bcl-2 expressing cancer cell lines, suggesting that structural modifications in compounds like this compound could enhance their anticancer efficacy .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in apoptosis and microbial growth inhibition. The compound may also disrupt cellular processes essential for pathogen survival or cancer cell proliferation.

Research Findings and Future Directions

Recent studies have highlighted the need for further exploration into the structure-activity relationships (SARs) of this compound and its derivatives to optimize their biological activities. The potential for developing these compounds into therapeutic agents for treating infections and cancer is promising.

Table 2: Summary of Biological Activities

Propiedades

IUPAC Name |

2-benzylsulfanylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-16-11-10-14-8-4-5-9-15(14)17-16/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGSEZUHJSTFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116249-87-7 | |

| Record name | 2-(BENZYLTHIO)QUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.